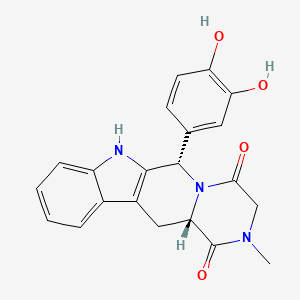
Desmethylene ent-Tadalafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethylene ent-Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type-5 (PDE5) inhibitorThis compound is characterized by the absence of a methylene group in its structure, which differentiates it from its parent compound, Tadalafil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene ent-Tadalafil involves several steps, starting from readily available raw materials. One common method involves the esterification of D-tryptophan with methanol under the catalysis of sulfuric acid to produce D-tryptophan methyl ester. This intermediate is then reacted with piperonal via a Pictet-Spengler reaction to form a key intermediate. Subsequent reactions, including amidation with chloroacetyl chloride and cyclization with methylamine, yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency reactors and purification techniques to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethylene ent-Tadalafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications and improved efficacy compared to the parent compound .
Applications De Recherche Scientifique
Desmethylene ent-Tadalafil has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: The compound is studied for its effects on various biological systems, including its potential as a PDE5 inhibitor and its interactions with other biological molecules.
Medicine: this compound is investigated for its potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other related conditions.
Mécanisme D'action
Desmethylene ent-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type-5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets of this compound include PDE5, which is predominantly found in the corpus cavernosum of the penis and vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tadalafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with similar applications but different pharmacokinetic properties.
Vardenafil: A PDE5 inhibitor with a shorter duration of action compared to Tadalafil and Desmethylene ent-Tadalafil.
Uniqueness
This compound is unique due to the absence of a methylene group, which alters its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its efficacy, duration of action, and side effect profile compared to other PDE5 inhibitors .
Propriétés
Formule moléculaire |
C21H19N3O4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2S,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m0/s1 |
Clé InChI |
HZSPPSAESSMSNY-YWZLYKJASA-N |
SMILES isomérique |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
SMILES canonique |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


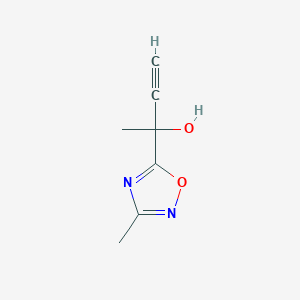

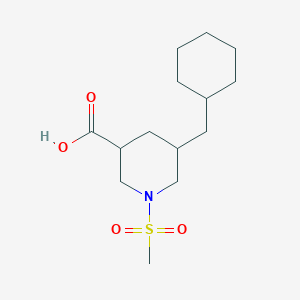
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
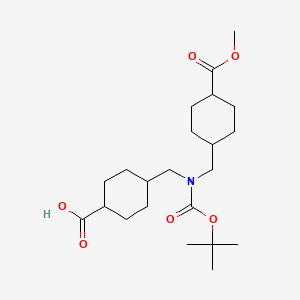
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
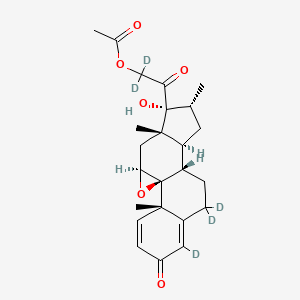
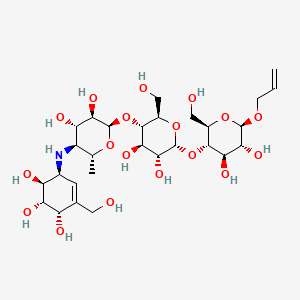
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
